molecular formula C16H24N2O5S B2604588 N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 899740-00-2

N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2604588
CAS No.: 899740-00-2
M. Wt: 356.44
InChI Key: MVDDOMAIGJKWBJ-UHFFFAOYSA-N
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Description

N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that combines a benzodioxole ring with a sulfamoyl group

Scientific Research Applications

Electroactive Material Development

Sulipride drug, a sulfamoyl benzamide derivative, has been utilized as a novel electroactive material for the fabrication of a PVC-based Zn2+-selective electrode. This electrode demonstrated a broad working concentration range, a Nernstian slope of 29.3 mV per decade, and a quick response time, showcasing its potential for zinc(II) content determination in various materials and as an indicator in potentiometric titrations of Zn2+ against EDTA (Saleh & Gaber, 2001).

Pharmacokinetics and Lipophilicity

A study on the pharmacokinetics of a new lipophilic substituted benzamide compared to sulpiride in rats found that the compound exhibited higher systemic bioavailability and brain concentrations, indicating enhanced penetration through the gastrointestinal membrane and/or the blood-brain barrier (Yamada et al., 1990).

Antibacterial Activity

Research on sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide has demonstrated the antibacterial activity of these compounds, with one molecule exhibiting significant activity against multiple bacterial strains, highlighting their potential as antibacterial agents (Siddiqa et al., 2014).

Neuroleptic Activity

The synthesis and evaluation of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides have shown considerable potency in dopamine receptor blockade, suggesting their potential as neuroleptic agents. These findings indicate the therapeutic relevance of sulfamoyl benzamide derivatives in the development of new treatments for conditions associated with dopamine receptor activity (Ogata et al., 1984).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ringCommon reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Properties

IUPAC Name

N-[2-[butyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-3-5-9-18(4-2)24(20,21)10-8-17-16(19)13-6-7-14-15(11-13)23-12-22-14/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDDOMAIGJKWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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